![molecular formula C17H16N2O4S2 B11053875 2-(Morpholinosulfonyl)dibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/no-structure.png)
2-(Morpholinosulfonyl)dibenzo[B,F][1,4]thiazepin-11(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Morpholinosulfonyl)dibenzo[B,F][1,4]thiazepin-11(10H)-one is a complex organic compound known for its diverse applications in medicinal chemistry. This compound is structurally characterized by a dibenzo thiazepine core, which is fused with a morpholine sulfonyl group. It is a derivative of dibenzo thiazepine, a class of compounds known for their pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholinosulfonyl)dibenzo[B,F][1,4]thiazepin-11(10H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of dibenzo thiazepine with morpholine and sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Morpholinosulfonyl)dibenzo[B,F][1,4]thiazepin-11(10H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .
Wissenschaftliche Forschungsanwendungen
2-(Morpholinosulfonyl)dibenzo[B,F][1,4]thiazepin-11(10H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(Morpholinosulfonyl)dibenzo[B,F][1,4]thiazepin-11(10H)-one involves its interaction with specific molecular targets in the body. It is known to bind to various receptors, including dopamine and serotonin receptors, which play a crucial role in its pharmacological effects. The compound’s ability to modulate these receptors makes it effective in treating conditions such as schizophrenia and bipolar disorder .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quetiapine: A well-known antipsychotic drug with a similar dibenzo thiazepine core.
Clozapine: Another antipsychotic with structural similarities to 2-(Morpholinosulfonyl)dibenzo[B,F][1,4]thiazepin-11(10H)-one.
Olanzapine: Shares a similar mechanism of action and therapeutic applications.
Uniqueness
What sets this compound apart from these compounds is its unique morpholine sulfonyl group, which enhances its pharmacokinetic properties and potentially reduces side effects. This structural modification allows for better receptor binding and improved therapeutic efficacy .
Eigenschaften
Molekularformel |
C17H16N2O4S2 |
---|---|
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
8-morpholin-4-ylsulfonyl-5H-benzo[b][1,4]benzothiazepin-6-one |
InChI |
InChI=1S/C17H16N2O4S2/c20-17-13-11-12(25(21,22)19-7-9-23-10-8-19)5-6-15(13)24-16-4-2-1-3-14(16)18-17/h1-6,11H,7-10H2,(H,18,20) |
InChI-Schlüssel |
YCYSCPYQUVHZBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)SC4=CC=CC=C4NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.